molecular formula C18H12N3NaO3S B12046795 sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate

sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate

Cat. No.: B12046795
M. Wt: 373.4 g/mol
InChI Key: KKSRFFGUIONCPS-FLPKAINGSA-M
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Description

Sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a quinoline moiety, a thiazolidine ring, and a pyridine group, making it an interesting subject for studies in medicinal chemistry, materials science, and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include pyridine, quinoline derivatives, and thiazolidine precursors. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are essential to monitor the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced thiazolidine derivatives .

Scientific Research Applications

Sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Properties

Molecular Formula

C18H12N3NaO3S

Molecular Weight

373.4 g/mol

IUPAC Name

sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate

InChI

InChI=1S/C18H11N3O2S.Na.H2O/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12;;/h1-10H,(H,21,22,23);;1H2/q;+1;/p-1/b16-10-;;

InChI Key

KKSRFFGUIONCPS-FLPKAINGSA-M

Isomeric SMILES

C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)[N-]C(=O)S3)C4=CC=NC=C4.O.[Na+]

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)[N-]C(=O)S3)C4=CC=NC=C4.O.[Na+]

Origin of Product

United States

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